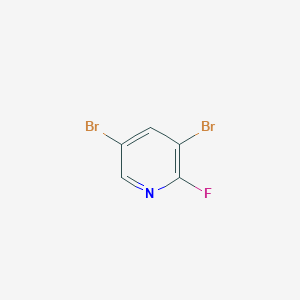

3,5-Dibromo-2-fluoropyridine

描述

Significance of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines, those bearing multiple halogen substituents, are particularly valuable as synthetic intermediates. rsc.orgescholarship.org The differential reactivity of various halogens (F, Cl, Br, I) at different positions on the pyridine (B92270) ring allows for selective and sequential chemical modifications. This regioselectivity is crucial in the construction of complex molecular architectures. escholarship.org For instance, the C2 and C4 positions of the pyridine ring are generally more susceptible to nucleophilic attack, and the reactivity of halogens often follows the order I > Br > Cl > F for leaving group ability in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows chemists to strategically design synthetic routes to access a wide array of substituted pyridines that would be difficult to prepare by other means. escholarship.org

Role of Fluorinated Pyridines in Modern Organic Synthesis

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. dovepress.comnih.gov Fluorinated pyridines, in particular, are of great interest in medicinal chemistry, agrochemicals, and materials science. dovepress.comrsc.orgacs.org The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. dovepress.com Furthermore, the C-F bond is the strongest single bond to carbon, which can impart increased thermal and chemical stability to the molecule. dovepress.com The unique properties of fluorinated pyridines have led to their incorporation into numerous commercial products and have made their synthesis a major focus of modern organic synthesis. rsc.orgacs.orguni-muenster.de

Overview of 3,5-Dibromo-2-fluoropyridine within the Context of Halogenated Heterocycles

This compound is a trihalogenated pyridine that embodies the synthetic utility of both polyhalogenated and fluorinated pyridines. With two bromine atoms and one fluorine atom strategically positioned on the pyridine ring, this compound offers multiple points for selective functionalization. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the bromine atoms at the 3- and 5-positions are amenable to a variety of metal-catalyzed cross-coupling reactions. This trifunctional nature makes this compound a versatile building block for the synthesis of highly substituted and complex pyridine derivatives.

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 473596-07-5 cookechem.comangenechemical.comchemicalbook.com |

| Molecular Formula | C5H2Br2FN angenechemical.comnih.govbiosynth.com |

| Molecular Weight | 254.88 g/mol cookechem.comangenechemical.combiosynth.com |

| Boiling Point | 220.5±35.0 °C (Predicted) cookechem.com |

| Density | 2.137±0.06 g/cm3 (Predicted) cookechem.com |

| pKa | -5.14±0.20 (Predicted) cookechem.com |

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYVBIHAXJHEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561572 | |

| Record name | 3,5-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473596-07-5 | |

| Record name | 3,5-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 473596-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3,5 Dibromo 2 Fluoropyridine

The preparation of 3,5-Dibromo-2-fluoropyridine can be achieved through several synthetic routes, primarily involving the diazotization of an aminopyridine followed by a Sandmeyer-type reaction or through halogen exchange reactions.

A common approach involves the bromination of 2-amino-3-fluoropyridine. The amino group can then be converted to a diazonium salt, which is subsequently displaced by a bromide, often using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction.

Alternatively, halogen exchange (HALEX) reactions can be employed. For instance, starting from a precursor like 2,3,5-trichloropyridine, selective fluorination at the 2-position can be achieved, followed by bromination at the 3- and 5-positions. Another possibility is the reaction of 3,5-dichloro-2-fluoropyridine (B1304973) with a brominating agent. A patent describes the reaction of 2,3,5-tribromopyridine (B189629) with potassium fluoride (B91410) in sulfolane (B150427) to produce this compound, among other products. google.com

Reactivity and Mechanistic Studies of 3,5 Dibromo 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing 3,5-dibromo-2-fluoropyridine. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the inductive effects of the halogen substituents, facilitates the attack of nucleophiles.

In SNAr reactions involving this compound, the position of nucleophilic attack is highly regioselective. The fluorine atom at the C2 position is preferentially substituted over the bromine atoms at the C3 and C5 positions. This selectivity is primarily dictated by the electronic properties of the pyridine ring, where the C2 and C6 positions are the most electrophilic due to the ring nitrogen's electron-withdrawing effect.

The substitution pattern of the pyridine ring significantly influences the reactivity of the halogen atoms. For instance, in 2-fluoropyridines, a bromine substituent at the meta-position (C5) to the nitrogen results in higher reactivity towards amines compared to a bromine at the para- (C4) or ortho- (C6) position. rsc.org This is exemplified by the high reactivity of 5-bromo-2-fluoropyridine (B45044) in amination reactions. rsc.org

The general mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the Meisenheimer complex and accelerate the reaction. masterorganicchemistry.com In the case of this compound, the fluorine at C2 is ortho to the ring nitrogen, making it a highly activated position for nucleophilic attack.

A notable aspect of the SNAr reactivity of this compound is the superior leaving group ability of fluorine compared to bromine. masterorganicchemistry.comossila.com This is counterintuitive to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where bromide is a better leaving group than fluoride (B91410).

In SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the anionic Meisenheimer intermediate and lowers the activation energy of the rate-determining step. stackexchange.com This stabilizing effect outweighs its poor leaving group ability, making the C-F bond more susceptible to nucleophilic attack in this context. For one studied reaction, fluorine as a leaving group was found to be 3300 times faster than iodine. masterorganicchemistry.com

While the inherent reactivity of this compound dictates preferential substitution at the C2 position, directed SNAr reactions can offer alternative selectivities. The concept of "directed SNAr" (dSNAr) has been demonstrated in other systems, where a directing group can influence the site of nucleophilic attack. For example, in the reaction of ortho-iodobenzamides with amines in the presence of pyridine, the substitution occurs specifically at the ortho position, even without a strong electron-withdrawing group on the aromatic ring. rsc.org This suggests that similar strategies could potentially be developed to modulate the regioselectivity of SNAr reactions on this compound, although specific examples for this compound are not extensively documented.

The choice of solvent and the presence of a catalyst can significantly influence the pathway and efficiency of SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are commonly used as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. rsc.org The combination of an inorganic base like potassium carbonate with a dipolar aprotic solvent such as DMSO can create a "superbasic" medium that facilitates the deprotonation of nucleophiles. rsc.org

For instance, in the reaction of 5-bromo-2-fluoropyridine with pyrazole, a screen of reaction conditions showed that DMSO was a superior solvent compared to DMF, DMA, and NMP, and weak bases like K₂CO₃ provided better selectivity than strong bases. rsc.org

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and fluorine substituents is a key feature that enables selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. rsc.org The general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the context of this compound, the bromine atoms are significantly more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions. ossila.com This chemoselectivity allows for the selective functionalization of the C-Br bonds while leaving the C-F bond intact for subsequent transformations, such as SNAr reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. rsc.org For this compound, Suzuki-Miyaura coupling can be performed selectively at the bromine positions. For example, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, undergoes Suzuki coupling with aryl iodides to give 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields. acs.org A second Suzuki reaction can then be performed at the remaining bromine position. acs.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Similar to Suzuki coupling, the Sonogashira reaction on di- or polyhalogenated pyridines can be controlled to achieve selective substitution. For instance, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that chemoselective Sonogashira reactions can provide access to a variety of mono-, di-, tri-, and tetraalkynylated pyridines. researchgate.netconsensus.app While specific studies on this compound are less common, the principles of reactivity suggest that selective coupling at the bromine positions would be feasible.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orguwindsor.ca Double Heck cross-coupling reactions have been successfully performed on 3,5-dibromopyridine (B18299) with various alkenes to produce dialkenylpyridines. researchgate.net This indicates the potential for similar transformations with this compound, likely with initial reaction at the more reactive bromine positions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. snnu.edu.cnresearchgate.net This reaction offers a powerful alternative to traditional methods like SNAr for the synthesis of arylamines. The regioselectivity of Buchwald-Hartwig amination on polyhalogenated pyridines can be controlled. For example, the amination of 5-bromo-2-chloropyridine (B1630664) with a palladium-Xantphos complex predominantly yields the 5-amino-2-chloropyridine (B41692) product with high chemoselectivity. researchgate.net This highlights the ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond, a principle that can be extended to the C-F bond in this compound.

The following table summarizes the reactivity of this compound in various reaction types:

| Reaction Type | Reactive Site(s) | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Fluorine is a better leaving group than bromine due to its strong inductive effect stabilizing the Meisenheimer intermediate. |

| Suzuki-Miyaura Coupling | C3-Br, C5-Br | Bromine is more reactive than fluorine, allowing for selective C-C bond formation. |

| Sonogashira Coupling | C3-Br, C5-Br | Selective alkynylation at the bromine positions is expected. |

| Heck Coupling | C3-Br, C5-Br | Alkenylation occurs preferentially at the C-Br bonds. |

| Buchwald-Hartwig Amination | C3-Br, C5-Br | Selective C-N bond formation at the bromine positions can be achieved. |

Suzuki-Miyaura Coupling with Regioselective Aspects

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and on polyhalogenated pyridines, its regioselectivity is dictated by a combination of electronic and steric factors. For dihalopyridines, the general order of reactivity for oxidative addition to the palladium(0) catalyst is C4 > C2 > C3. nih.gov In the case of this compound, the coupling occurs at the carbon-bromine bonds.

The regioselectivity between the C3 and C5 positions is influenced by the electronic properties of the pyridine ring. The C5 position (para to the nitrogen) is generally more electron-deficient and thus more activated towards oxidative addition than the C3 position (meta to the nitrogen). This electronic preference often leads to selective coupling at the C5-Br bond. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. For instance, in the coupling of 3,5-dichloropyridazines, C3 selectivity has been observed. rsc.org Studies on N-(3,5-dibromo-2-pyridyl)piperazines have shown that palladium-catalyzed cross-coupling can be directed regioselectively to the C3 position. researchgate.net While specific studies on this compound are not extensively detailed in the literature, data from analogous compounds like 3,5-dibromo-2,6-dichloropyridine show that mono-arylation occurs preferentially at one of the bromine positions, which can then be followed by a second coupling to achieve 3,5-diarylpyridines. researchgate.net

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Related Dihalopyridines

| Substrate | Catalyst/Ligand | Major Product Position | Reference |

| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (ratio ≤2.5:1) | C4 (Atypical) | nih.gov |

| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (ratio ≥3:1) | C2 (Typical) | nih.gov |

| 3,5-Dichloropyridazine | Pd(PPh₃)₄ | C3 | rsc.org |

| N-(3,5-Dibromo-2-pyridyl)piperazines | Palladium catalyst | C3 | researchgate.net |

This table presents data from related dihalopyridine systems to illustrate factors influencing regioselectivity.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another key palladium-catalyzed transformation for functionalizing this compound. Similar to the Suzuki coupling, the reaction occurs at the C-Br bonds. The regioselectivity between the C3 and C5 positions is a critical aspect.

In analogous systems like 3,5-dibromo-2-pyrone, Sonogashira coupling with terminal alkynes occurs with high selectivity at the C3 position, which is more electron-deficient than the C5 position in that specific heterocyclic system. nih.gov For 3,5-dibromopyridine, Sonogashira coupling with trimethylsilylacetylene (B32187) can be controlled to produce 3-bromo-5-ethynylpyridine, indicating a preferential reaction at one of the bromine sites. In the case of 2,5-dibromopyridine, regioselective functionalization can be achieved to prepare precursors for more complex molecules. rsc.org For this compound, the relative activation of the C3 vs. C5 position would determine the outcome of a mono-alkynylation. Generally, the C5 position is more activated toward oxidative addition in pyridines, suggesting it would be the preferred site for the initial coupling.

Table 2: Sonogashira Coupling of Brominated Pyridine Derivatives

| Substrate | Reagent | Catalyst System | Product | Reference |

| 3,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine | |

| 2,5-Dibromopyridine | Terminal Alkyne | Pd/Cu | 5-Bromo-2-alkynylpyridine | rsc.org |

| 3,5-Dibromo-2-pyrone | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 3-Alkynyl-5-bromo-2-pyrone | nih.gov |

This table provides examples of Sonogashira couplings on related brominated pyridines.

C-C and C-N Coupling Reactions

Beyond Suzuki and Sonogashira reactions, this compound is a substrate for a variety of other palladium-catalyzed C-C and C-N (Buchwald-Hartwig) coupling reactions. In these transformations, the chemoselectivity between the C-Br and C-F bonds is paramount. Palladium catalysis almost exclusively promotes the reaction at the C-Br bonds, leaving the C-F bond intact for potential subsequent modifications.

In Buchwald-Hartwig amination, the reaction is highly selective for the C-Br positions. Studies on the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) show that catalytic amination with a Pd₂dba₃/Xantphos system results in exclusive substitution of the bromine atom. nih.govresearchgate.net A similar outcome is expected for this compound, where amination would occur at either the C3-Br or C5-Br bond. In the case of 3,5-dibromo-2-aminopyridine, amination with morpholine (B109124) using a palladium/XPhos catalyst system showed that coupling occurred preferentially at the C3 position. nih.gov This highlights that regioselectivity can be directed by the choice of ligands and the existing substituents on the pyridine ring.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N, C-O, and C-S bond formation. These reactions often exhibit different selectivity profiles. A significant drawback of many copper-catalyzed systems is their general inertness towards aryl chlorides, with reactivity typically limited to aryl iodides and bromides. mdpi.com

For polyhalogenated pyridines, copper catalysis can offer unique chemoselectivity. In the amination of 2-fluoro-5-iodopyridine, a CuI/diamine ligand system was shown to selectively catalyze substitution at the C-I bond, while a competing non-catalytic reaction occurred at the C-F bond. mdpi.com This suggests that for this compound, a copper-catalyzed amination would proceed at the C-Br bonds. The choice of ligand, such as an amino acid, can be critical for the reaction's success, enabling milder conditions. mdpi.com The synthesis of various polyfunctional pyridines can also be achieved through copper-catalyzed oxidative coupling reactions, expanding the toolkit for modifying such scaffolds. nih.gov

Metal-Free Coupling Methods

In the absence of a transition-metal catalyst, the reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The C2-fluorine atom, being activated by the electron-withdrawing effect of the ring nitrogen, is the most susceptible position to nucleophilic attack. The bromine atoms are significantly less reactive under these conditions.

This reversal of chemoselectivity is a key feature in the functionalization of this scaffold. For example, metal-free amination reactions, often conducted at elevated temperatures with a base or neat, lead to the selective substitution of the fluorine atom. nih.govresearchgate.net Studies on polyhalogenated pyridines have demonstrated that in base-promoted reactions, even in water, selective amination can occur at the 2-position, displacing a fluorine or chlorine atom. acs.org This metal-free pathway provides a complementary strategy to transition-metal-catalyzed methods, allowing for the targeted introduction of nucleophiles at the C2 position while preserving the C-Br bonds for subsequent cross-coupling reactions. rsc.orgnih.govcas.cnresearchgate.netpreprints.org

Other Functionalization Reactions

Amination Reactions and Chemoselectivity

The amination of this compound is a prime example of how reaction conditions can dictate chemoselectivity. Three distinct outcomes are possible depending on the chosen methodology: palladium-catalyzed, copper-catalyzed, or metal-free amination.

Palladium-Catalyzed Amination (Buchwald-Hartwig): This method selectively targets the C-Br bonds. As observed with 5-bromo-2-chloro-3-fluoropyridine, using a palladium catalyst with a suitable ligand (e.g., Xantphos) directs the amination exclusively to the site of the bromine atom, with no reaction at the C-F or C-Cl bonds. nih.govresearchgate.net For this compound, this would result in the formation of 3-amino-5-bromo-2-fluoropyridine (B1285542) or 5-amino-3-bromo-2-fluoropyridine.

Copper-Catalyzed Amination (Ullmann): Copper catalysts also favor reaction at the C-Br bonds over the C-F bond. This allows for the selective introduction of amino groups at the C3 or C5 position, similar to palladium catalysis. The efficiency and selectivity can be tuned by the choice of copper source and ligand.

Metal-Free Amination (SNAr): In the absence of a transition metal, the reaction proceeds via nucleophilic aromatic substitution. The C2-fluorine is the most electrophilic site and is selectively replaced by the amine nucleophile. This approach, often requiring higher temperatures, yields 2-amino-3,5-dibromopyridine (B40352), leaving the two bromine atoms untouched for further functionalization. nih.govacs.org

This tunable chemoselectivity makes this compound a versatile building block for the synthesis of complex, polysubstituted pyridine derivatives.

Table 3: Chemoselectivity of Amination on Halogenated Pyridines

| Substrate | Reaction Type | Catalyst/Conditions | Site of Amination | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Pd-Catalyzed | Pd₂dba₃, Xantphos, Base | C5-Br | nih.govresearchgate.net |

| 2-Fluoro-5-iodopyridine | Cu-Catalyzed | CuI, Diamine Ligand | C5-I | mdpi.com |

| 5-Bromo-2-chloro-3-fluoropyridine | Metal-Free (SNAr) | Neat, No Catalyst | C2-Cl | nih.govresearchgate.net |

| 2,5-Dibromopyridine | Metal-Free | NaOtBu, H₂O, 140 °C | C2-Br | acs.org |

This table illustrates the principles of chemoselectivity using data from closely related polyhalogenated pyridines.

Debromolithiation and Trapping Reactions

The reactivity of this compound is significantly influenced by its halogen substituents, which provide specific sites for metal-halogen exchange reactions. Debromolithiation, a subset of these exchanges, involves the selective replacement of a bromine atom with a lithium atom, typically using a strong organolithium base like n-butyllithium (n-BuLi). This process generates a highly reactive organolithium intermediate that can be "trapped" by various electrophiles to introduce a wide range of functional groups onto the pyridine ring.

For polyhalogenated pyridines, the regioselectivity of the lithium-bromine exchange is a critical factor. In the case of this compound, two non-equivalent bromine atoms are present. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can influence the stability and formation of adjacent organometallic species. While direct experimental data on the debromolithiation of this compound is not extensively documented, principles derived from similar systems, such as 2,5-dibromopyridine, suggest that the exchange preferentially occurs at the C5 position. wuxiapptec.comresearchgate.netrug.nl This selectivity is attributed to a combination of steric accessibility and electronic factors. The C5 position is less sterically hindered, and the resulting 5-lithiated species may exhibit greater stability.

Once the 3-bromo-2-fluoro-5-lithiopyridine intermediate is formed, it can react with a variety of electrophiles to yield 5-substituted products. These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

Below is a table of representative trapping reactions that are mechanistically plausible for the 5-lithiated intermediate of this compound.

| Electrophile | Reagent | Resulting Functional Group at C5 | Plausible Product |

|---|---|---|---|

| Aldehyde Synthesis | Dimethylformamide (DMF) | -CHO | 3-Bromo-2-fluoro-5-formylpyridine |

| Carboxylation | Carbon Dioxide (CO₂) | -COOH | 5-Bromo-6-fluoronicotinic acid |

| Hydroxymethylation | Formaldehyde (H₂CO) | -CH₂OH | (5-Bromo-6-fluoropyridin-3-yl)methanol |

| Alkylation | Alkyl Halide (e.g., CH₃I) | -CH₃ | 3-Bromo-2-fluoro-5-methylpyridine |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 3-Bromo-2-fluoro-5-(trimethylsilyl)pyridine |

Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) is a powerful catalytic reaction used to synthesize cyclic compounds, particularly unsaturated rings, from acyclic diene precursors. rsc.orgnih.govpsu.edu The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, and proceeds through a metallacyclobutane intermediate, ultimately releasing a small volatile alkene like ethene. psu.edu

The compound this compound cannot directly undergo RCM as it lacks the necessary terminal alkene functionalities. However, it serves as a valuable scaffold to synthesize a suitable diene precursor through sequential cross-coupling reactions at the C3 and C5 positions. A plausible synthetic strategy would involve two distinct palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to introduce two separate olefin-terminated chains. The differential reactivity of the C3 and C5 positions could potentially allow for sequential, regioselective functionalization.

Once the diene precursor is synthesized, exposure to a Grubbs catalyst would initiate the RCM cascade, forming a new ring fused to the pyridine core. This methodology provides a strategic route to complex polycyclic heteroaromatic systems that would be difficult to access through other means.

A proposed synthetic pathway from this compound to a fused bicyclic system via RCM is outlined below.

| Step | Reaction Type | Plausible Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | First Cross-Coupling (e.g., Sonogashira) | HC≡CCH₂CH=CH₂, Pd(PPh₃)₄, CuI, Et₃N | 3-Bromo-2-fluoro-5-(pent-4-en-1-yn-1-yl)pyridine |

| 2 | Alkyne Reduction | H₂, Lindlar's Catalyst | 3-Bromo-5-(pent-1,4-dien-1-yl)-2-fluoropyridine |

| 3 | Second Cross-Coupling (e.g., Suzuki) | Allylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂, K₂CO₃ | 3-Allyl-5-(pent-1,4-dien-1-yl)-2-fluoropyridine (Diene Precursor) |

| 4 | Ring-Closing Metathesis (RCM) | Grubbs II Catalyst, CH₂Cl₂, reflux | Fused dihydropyridine (B1217469) bicyclic system |

Mechanistic Investigations

Pyridyne Intermediates in Aromatic Functionalization

Pyridynes are highly reactive, neutral intermediates derived from pyridine by the formal removal of two adjacent substituents, resulting in a strained triple bond within the aromatic ring. wuxiapptec.comwikipedia.org They are analogous to benzynes and serve as powerful synthons in the construction of polysubstituted pyridines. The generation of pyridynes from dihalopyridines is typically achieved by treatment with a strong, non-nucleophilic base, which facilitates a dehydrohalogenation reaction.

For this compound, several pyridyne intermediates are theoretically possible. The presence of the electron-withdrawing fluorine atom at C2 and bromine atoms at C3 and C5 significantly acidifies the protons at C4 and C6. Treatment with a strong base like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) could induce deprotonation at C4. Subsequent elimination of either the C3-bromide or the C5-bromide would lead to the formation of a pyridyne.

Path A: Deprotonation at C4 followed by loss of Br⁻ from C3 would yield 2-fluoro-5-bromo-3,4-pyridyne .

Path B: Deprotonation at C4 followed by loss of Br⁻ from C5 would yield 2-fluoro-3-bromo-4,5-pyridyne .

The relative likelihood of these pathways depends on the stability of the intermediate carbanion and the transition state for bromide elimination. Given the electronic environment, the formation of these pyridynes from this compound represents a plausible, albeit undocumented, reaction pathway for further functionalization through trapping with nucleophiles or Diels-Alder cycloaddition partners. wikipedia.org

| Potential Pyridyne Intermediate | Precursor | Required Reagents | Eliminated Species |

|---|---|---|---|

| 2-Fluoro-5-bromo-3,4-pyridyne | This compound | LDA or NaNH₂ | HBr (from C4-H and C3-Br) |

| 2-Fluoro-3-bromo-4,5-pyridyne | This compound | LDA or NaNH₂ | HBr (from C4-H and C5-Br) |

Single-Electron-Transfer (SET) Pathways

Single-Electron-Transfer (SET) is a fundamental mechanistic pathway in which a reaction is initiated by the transfer of a single electron from a donor to an acceptor molecule. rsc.orgrsc.org In the context of halogenated pyridines, SET processes, often facilitated by photoredox catalysis or reducing agents, can generate pyridyl radicals through the reductive cleavage of a carbon-halogen bond. nih.gov These radical intermediates can then participate in a variety of bond-forming reactions.

For this compound, the carbon-bromine bonds are significantly more susceptible to single-electron reduction than the carbon-fluorine bond. The C-Br bond is weaker and has a lower reduction potential, making it the preferential site for SET-induced cleavage. nih.gov Upon accepting an electron from a suitable donor (e.g., an excited-state photocatalyst), the molecule would form a transient radical anion. This intermediate would rapidly fragment, expelling a bromide ion to generate a 2-fluoro-5-bromopyridin-3-yl radical or a 2-fluoro-3-bromopyridin-5-yl radical.

The resulting pyridyl radical is a versatile intermediate that can be trapped by various radical acceptors, such as electron-rich or electron-deficient alkenes, to form new carbon-carbon bonds. nih.gov This pathway offers a regioselective method for functionalization that is complementary to traditional ionic pathways.

A typical photocatalytic cycle involving an SET pathway for the functionalization of this compound would include the following components:

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Radical Precursor |

| Photocatalyst | Ir(ppy)₃ or Ru(bpy)₃²⁺ | Absorbs light and acts as an SET agent |

| Reductant/Electron Donor | Hantzsch ester or an amine (e.g., DIPEA) | Regenerates the photocatalyst and/or reduces the substrate |

| Radical Trap | Styrene, Acrylate, or other alkene | Reacts with the generated pyridyl radical |

| Solvent | DMF, DMSO, or Acetonitrile | Solubilizes reactants and facilitates the reaction |

Building Blocks for Complex Organic Molecules

The distinct reactivity of the C-F and C-Br bonds in this compound is a key asset in the synthesis of complex organic molecules. The fluorine atom, positioned at the electron-deficient 2-position of the pyridine ring, is highly susceptible to nucleophilic aromatic substitution. This allows for the selective introduction of various functionalities at this site. In contrast, the bromine atoms at the 3- and 5-positions are more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.

This orthogonal reactivity enables chemists to perform sequential and site-specific modifications of the pyridine ring. For instance, a nucleophile can be introduced at the 2-position by displacing the fluorine, followed by distinct coupling reactions at the 3- and 5-positions to introduce different aryl, alkyl, or amino groups. This stepwise approach provides a powerful tool for the regioselective synthesis of unsymmetrical 3,5-disubstituted pyridyl derivatives, which are otherwise challenging to prepare.

Precursors for Active Pharmaceutical Ingredients (APIs)

The pyridine scaffold is a common motif in a wide array of biologically active compounds, and this compound serves as a crucial precursor in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical transformations allows for the creation of libraries of novel compounds for drug discovery programs.

Polysubstituted pyridines are recognized as important structures for the development of inhibitors for various biological targets, including enzymes and receptors. rsc.org The this compound core provides a template for the synthesis of molecules that can interact with the active sites of these biological macromolecules. The strategic introduction of different substituents allows for the fine-tuning of the molecule's size, shape, and electronic properties to achieve optimal binding affinity and selectivity. For example, derivatives of fluoropyridines have been investigated as potential inhibitors of enzymes like IRAK-4 and pan-Trk-inhibitors. rsc.org

The development of novel anti-cancer agents is a significant area of research where this compound derivatives have shown promise. Pyridine-based compounds have been identified as having potent cytotoxic activity against various cancer cell lines. ekb.eg The versatility of this compound allows for its incorporation into larger, more complex structures designed to target specific pathways involved in cancer progression. For instance, it can serve as a foundational scaffold for the synthesis of compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. researcher.life Research has also explored the synthesis of novel anticancer agents from fluoropyridine precursors that have demonstrated selective cytotoxicity towards cancer cells.

Intermediates in Agrochemical Development

The pyridine ring is a key component in many modern agrochemicals, including herbicides and pesticides. The unique substitution pattern of this compound makes it a valuable intermediate in the development of new and more effective crop protection agents. rsc.org The presence of fluorine can enhance the biological activity and metabolic stability of the final product. The bromine atoms provide convenient handles for introducing other functional groups to optimize the compound's efficacy and spectrum of activity.

Materials Science Applications

The application of this compound extends beyond the life sciences into the realm of materials science, particularly in the development of advanced organic electronic materials.

Semiconductors and OLED Applications

This compound is a valuable building block in the synthesis of complex organic molecules utilized in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). The strategic placement of two bromine atoms and one fluorine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a versatile precursor for the construction of larger, conjugated systems that form the core of organic semiconductors.

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative fluorine atom, makes this scaffold an ideal component for host materials in phosphorescent OLEDs (PhOLEDs). Host materials are crucial for preventing efficiency roll-off at high brightness by minimizing triplet-triplet annihilation and concentration quenching of the phosphorescent guest emitters. While direct applications of this compound in a final OLED device are not extensively documented in public literature, its utility is inferred from the synthetic routes of related materials. For instance, its analogue, 5-bromo-2-fluoropyridine, is a known intermediate for synthesizing host materials for OLED applications. Current time information in Bangalore, IN.

A key synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. A versatile method for creating 3,5-disubstituted 2-fluoropyridines has been developed, starting from the related 5-bromo-2-fluoropyridine. nih.gov This process involves an initial ortho-lithiation followed by reaction with a borate (B1201080) ester to form a pyridylboronic acid. This intermediate can then undergo Suzuki coupling with various aryl halides. nih.gov Applying this logic, this compound offers two reactive sites (the bromine atoms) for sequential or double Suzuki couplings, enabling the synthesis of complex, multi-aryl pyridine structures. These structures can be designed to have the specific electronic and morphological properties required for efficient charge transport and luminescence in OLED devices.

The development of novel organic semiconductors is a dynamic field of research, with a focus on tuning material properties through precise molecular design. nih.gov Computational screening methods are increasingly used to predict the charge transport properties of new molecular designs before their synthesis. chemrxiv.org The synthetic accessibility of diverse structures from precursors like this compound is critical to realizing these computationally designed materials. The synthesis of triarylamine-based OLED materials, for example, frequently employs palladium-catalyzed amination of bromo-aromatic compounds, a reaction for which this compound is an excellent candidate substrate. researchgate.net

Table 1: Application of Halogenated Pyridines in Organic Electronics

| Compound/Method | Application/Finding | Reference |

| 5-Bromo-2-fluoropyridine | Building block for synthesizing a host material for OLED applications. | Current time information in Bangalore, IN. |

| Synthesis of 3,5-disubstituted 2-fluoropyridines | A versatile synthesis route using Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides. | nih.gov |

| Palladium-catalyzed synthesis | Used to produce triarylamine derivatives for OLED materials from bromo-aromatic precursors. | researchgate.net |

Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Consequently, it and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals. These complexes can exhibit interesting structural and magnetic properties.

A notable example involves a close derivative, 2-amino-3,5-dibromopyridine (3,5-diBAPH), which participates in the formation of a copper(II) bromide complex, (5-BAPH)(3,5-diBAPH)[CuBr₄] (where 5-BAPH is 2-amino-5-bromopyridinium). tandfonline.com In this complex, the protonated aminopyridine derivatives act as counter-ions that stabilize the tetrabromocuprate(II) anion through extensive hydrogen bonding. tandfonline.com The resulting complex exhibits weak antiferromagnetic interactions. tandfonline.com The study of such complexes is crucial for understanding magneto-structural correlations in materials science.

Furthermore, this compound and its derivatives are important substrates in metal-catalyzed cross-coupling reactions, where they transiently coordinate to the metal catalyst. The regioselectivity of these reactions is a key aspect of their synthetic utility. For instance, in palladium-catalyzed C,N-cross coupling reactions, 3,5-dibromo-2-aminopyridine was found to react preferentially at the 3-position. nih.gov This selectivity is influenced by the coordination of the pyridine and the amino group to the palladium center. nih.gov

Similarly, palladium-catalyzed regioselective cross-coupling reactions have been successfully performed on N-(3,5-dibromo-2-pyridyl)piperazines. researchgate.net The chelation of the palladium(0) catalyst to the substrate was key to achieving regioselectivity, favoring substitution at the 3-position of the pyridine ring. researchgate.net These examples underscore the dual role of 3,5-dibromo-2-substituted pyridines: as the starting material being transformed and as a temporary ligand to the catalyst that directs the outcome of the reaction. The presence of multiple halogen atoms provides distinct handles for sequential, selective functionalization, making these compounds powerful tools in the synthesis of complex, unsymmetrically substituted pyridines.

Table 2: 3,5-Dibromo-2-substituted Pyridines in Coordination and Catalysis

| Compound/Derivative | Application/Finding | Metal/Catalyst | Reference |

| 2-Amino-3,5-dibromopyridine | Forms a complex, (5-BAPH)(3,5-diBAPH)[CuBr₄], with weak antiferromagnetic properties. | Copper(II) | tandfonline.com |

| 3,5-Dibromo-2-aminopyridine | Undergoes palladium-catalyzed C,N-cross coupling, with preferential reaction at the 3-position. | Palladium | nih.gov |

| N-(3,5-Dibromo-2-pyridyl)piperazines | Shows regioselective cross-coupling at the 3-position due to chelation with the palladium catalyst. | Palladium | researchgate.net |

Applications of 3,5 Dibromo 2 Fluoropyridine in Organic Synthesis

Building Block for Medicinal Chemistry

The pyridine (B92270) scaffold is a common motif in many pharmaceuticals. The ability to selectively functionalize this compound at three different positions makes it an attractive starting material for the synthesis of complex drug candidates. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule. dovepress.com

Precursor in Agrochemical Synthesis

Similar to its role in medicinal chemistry, this compound can serve as a precursor for the synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides. researchgate.net The halogen atoms provide handles for the introduction of various functionalities to optimize biological activity.

Intermediate in Materials Science

Fluorinated and polyhalogenated aromatic compounds are of interest in materials science for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyridine ring can be tuned by the introduction of different substituents via the reactive sites on this compound, making it a potential intermediate for the synthesis of novel organic electronic materials.

Spectroscopic Properties

Direct Synthetic Routes

Direct approaches to forming this compound and its analogues often involve the strategic introduction of bromine and fluorine atoms onto a pyridine scaffold.

The direct bromination of 2-fluoropyridine (B1216828) is governed by the electronic effects of the fluorine substituent. As a highly electronegative atom, fluorine deactivates the pyridine ring towards electrophilic substitution. However, it directs incoming electrophiles to the ortho and para positions. In the case of 2-fluoropyridine, this directing effect favors substitution at the 3- and 5-positions. smolecule.com

Electrophilic aromatic halogenation is a fundamental method for introducing halogens onto aromatic rings. derpharmachemica.com While activated rings like those in anilines and phenols are easily halogenated, deactivated rings require more forcing conditions. derpharmachemica.com The synthesis of 2-chloro-3,5-dibromopyridine, a related compound, can be achieved through the direct halogenation of pyridine derivatives using appropriate brominating and chlorinating agents under controlled conditions. smolecule.com A similar principle applies to the synthesis of this compound from a 2-fluoropyridine starting material.

A classic method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. heteroletters.orggoogle.com This reaction facilitates the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate, using a copper(I) halide, such as cuprous bromide, as a catalyst or reagent. heteroletters.orggoogle.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. heteroletters.org

This methodology can be applied to the synthesis of this compound from a suitable amino-substituted precursor. For instance, a compound like 2-amino-3,5-dibromopyridine (B40352) could be converted to its diazonium salt and subsequently treated with a fluoride (B91410) source in a Balz-Schiemann type reaction. google.comwikipedia.org Conversely, an aminofluoropyridine could be diazotized and then treated with cuprous bromide to introduce the bromo-substituents. chemicalbook.com The Sandmeyer reaction is a versatile tool for unique transformations on aromatic rings, including halogenation. google.com

The synthesis of halopyridines can also be achieved through substitution reactions where one halogen atom is replaced by another. The reactivity of halogens on a pyridine ring in nucleophilic aromatic substitution (SNAr) follows the order F > Cl ≈ Br > I. nii.ac.jp This is contrary to the trend in SN2 reactions and is because the rate-determining step in SNAr is the initial attack by the nucleophile. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. worktribe.com

This principle can be exploited to replace fluorine with other halogens. A notable example is the efficient replacement of fluorine by bromine using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃). This method provides an excellent route to bromo-fluoro heterocycles from perfluorinated precursors. derpharmachemica.com For instance, pentafluoropyridine (B1199360) can be converted into 2,4,6-tribromo-3,5-difluoropyridine. core.ac.uk This halogen exchange strategy is a powerful tool for creating specific substitution patterns on the pyridine ring.

One of the most direct methods for synthesizing this compound involves the partial fluorination of a polybrominated pyridine. Specifically, treating 2,3,5-tribromopyridine (B189629) with a fluoride source can lead to the formation of the desired product through halogen exchange (Halex) reactions. google.comgoogle.com In these reactions, a bromine atom at the 2-position is selectively replaced by a fluorine atom.

The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like sulfolane (B150427) or dimethylpropyleneurea (DMPU) at elevated temperatures. google.comgoogle.com The process can yield a mixture of products, including 5-bromo-2,3-difluoropyridine (B1283990) and the target compound, this compound, which often remains as a significant component of the reaction residue. google.comgoogle.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Products | Reference |

| 2,3,5-Tribromopyridine | KF | Sulfolane / DMPU | 220 | 5-Bromo-2,3-difluoropyridine, this compound | google.com |

| 2,3,5-Tribromopyridine | CsF | Sulfolane | 180-190 | 2,3-Difluoro-5-bromopyridine, this compound | google.com |

Advanced Synthetic Strategies for Fluoropyridines

Modern synthetic chemistry has introduced sophisticated methods for the construction of fluorinated heterocycles, offering novel pathways to complex molecules.

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of C-C bonds under mild conditions. organic-chemistry.org A notable application is the synthesis of diversely substituted 3-fluoropyridines from simple ketone components. researchgate.netresearchgate.netorganic-chemistry.org This method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.org

The reaction is typically catalyzed by an iridium complex, such as fac-Ir(ppy)₃, under blue LED irradiation. organic-chemistry.org The mechanism is initiated by the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium catalyst, generating a radical species. This radical then adds to the silyl enol ether. Subsequent oxidation and a one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate, leads to the formation of the substituted 3-fluoropyridine (B146971) ring. organic-chemistry.org The use of dimethylformamide (DMF) as a solvent and the addition of triphenylphosphine (B44618) have been shown to improve reaction efficiency, with yields reaching up to 99%. organic-chemistry.org This strategy allows for the assembly of the 3-fluoropyridine core from two different ketone-derived fragments, offering a versatile and efficient route to a wide range of substituted fluoropyridines. researchgate.net

| Catalyst | Light Source | Key Reactants | Additive | Solvent | Key Transformation | Reference |

| fac-Ir(ppy)₃ | Blue LED | α,α-Difluoro-β-iodoketone, Silyl enol ether | Triphenylphosphine | DMF | C-C coupling followed by condensation with ammonia | organic-chemistry.org |

Fluorodenitration Reactions

Fluorodenitration is a key method for the synthesis of fluorinated pyridines. This reaction involves the displacement of a nitro group with a fluoride ion. An efficient method for the fluorodenitration of nitropyridines is mediated by tetrabutylammonium (B224687) fluoride under mild conditions, which notably tolerates the presence of water. This process is generally effective for 2- or 4-nitro-substituted pyridines. However, for 3-nitropyridines to react efficiently, the presence of additional electron-withdrawing groups is necessary. acs.org The same study also demonstrated that nitropyridines could undergo hydroxy- and methoxydenitration under similarly mild conditions using the corresponding tetrabutylammonium species. acs.org

In a specific application, the synthesis of 5-bromo-2-fluoro-6-picoline was achieved through a process that included a diazotization reaction followed by treatment with anhydrous hydrogen fluoride. google.com This highlights the versatility of fluorination reactions in creating specific isomers of fluorinated pyridines.

Utility of 2-Pyridyltrialkylammonium Salts

2-Pyridyltrialkylammonium salts have emerged as highly reactive and valuable precursors for the synthesis of 2-fluoropyridines. acs.orgnih.gov These salts can be prepared through the regioselective conversion of readily available pyridine N-oxides under mild, metal-free conditions. acs.orgnih.govresearchgate.net This method offers broad functional group compatibility and produces isolable intermediates that serve as effective precursors for a diverse range of 2-fluoropyridines. acs.orgnih.gov

The process involves activating the pyridine N-oxide, which then reacts with a trialkylamine to form the corresponding 2-pyridyltrialkylammonium salt. acs.org These salts can subsequently undergo nucleophilic substitution with a fluoride source to yield the desired 2-fluoropyridine. acs.org This approach is not only efficient for producing non-radioactive fluoropyridine analogues but has also been successfully applied to ¹⁸F-labeling for positron emission tomography (PET) imaging tracers. acs.orgnih.gov

Regioselective Synthesis of Substituted Pyridines Involving this compound Moieties

The this compound scaffold is a versatile starting material for the regioselective synthesis of more complex substituted pyridines. The differential reactivity of the halogen and fluorine substituents allows for selective functionalization.

For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine (B45044), undergoes Suzuki coupling reactions. A first Suzuki reaction with an aryl iodide selectively occurs at the boronic acid position, followed by a second Suzuki reaction at the bromine position with another aryl or heteroaryl boronic acid. This stepwise approach allows for the synthesis of 3,5-disubstituted 2-fluoropyridines. nih.gov

In another example, the palladium-catalyzed cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines occurs regioselectively at the 3-position. researchgate.net This selectivity is key to preparing unsymmetrical 3,5-disubstituted pyridylpiperazines. researchgate.net Similarly, Suzuki-Miyaura cross-coupling on N-pyridinium bromoazinyl aminides has been shown to proceed with regioselectivity, favoring substitution at the 3-position. researchgate.netacs.org

The reactivity of halopyridines in nucleophilic aromatic substitution is also influenced by the position of the substituents. For example, in metal-free C-N coupling reactions, 5-bromo-2-fluoropyridine readily reacts with amines to provide the corresponding 2-amino-5-bromopyridine (B118841) in excellent yield. rsc.org The position of the bromine atom on the pyridine ring is a crucial factor in the reactivity of fluorinated pyridines. rsc.org

The synthesis of 3,5-disubstituted 2-pyrones can also be achieved with high regioselectivity. 3,5-Dibromo-2-pyrone undergoes a facile palladium-catalyzed coupling reaction with various alkynes, leading to the formation of 3-alkynyl-5-bromo-2-pyrones in good to excellent yields. nih.gov

Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign or "green" synthetic methods in chemistry. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inrsc.org For the synthesis of pyridine derivatives, several green chemistry strategies have been explored.

Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov It often leads to shorter reaction times, higher yields, and simpler workup procedures compared to conventional heating methods. rasayanjournal.co.innih.gov One-pot, multi-component reactions are another green approach, as they combine several synthetic steps into a single operation, reducing solvent usage and waste generation. rasayanjournal.co.in

The use of fluorous technologies also presents green chemistry opportunities. rsc.org These techniques can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic process. rsc.org Furthermore, the development of syntheses in aqueous media or under solvent-free conditions are key areas of green chemistry research. rasayanjournal.co.inrsc.org

Future Research Directions and Emerging Trends

Development of Novel Regioselective and Chemoselective Transformations

A primary focus of future research will be the development of highly selective chemical transformations that can precisely modify the 3,5-Dibromo-2-fluoropyridine core. The presence of two bromine atoms at the C3 and C5 positions and a fluorine atom at the C2 position offers multiple sites for reaction, making selectivity a significant challenge.

Current strategies for the selective functionalization of dihalopyridines often rely on directed metalation or halogen-dance reactions, where a strong base is used to deprotonate a specific C-H bond. researchgate.net For instance, hindered lithium dialkylamides have been used to achieve regioselective metalation in various chloropyridines. researchgate.net Future work will likely adapt these principles to this compound, exploring how the interplay between the fluoro- and bromo-substituents directs metalation and subsequent functionalization. Overcoming the inherent challenges of controlling reactivity at positions remote from the nitrogen atom remains a key problem in pyridine (B92270) chemistry. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are expected to be pivotal. researchgate.netrsc.org Research will aim to develop catalytic systems that can chemoselectively discriminate between the C3-Br and C5-Br bonds. This could be achieved by leveraging subtle differences in their electronic environments or steric accessibility, allowing for the sequential and controlled introduction of different functional groups. The development of methods for the meta-selective C-H functionalization of pyridines, a traditionally difficult transformation, is an emerging area that could provide new pathways to modify the C4 position of derivatives of this compound. nih.gov

Green Chemistry Approaches in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines, including this compound, is increasingly being scrutinized through the lens of green chemistry. Traditional halogenation methods can involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. youtube.comrsc.org Future trends point towards the adoption of more sustainable and environmentally benign synthetic protocols.

Key areas of development include:

Safer Halogenating Agents : There is a move away from using elemental bromine and chlorine towards safer alternatives like N-halosuccinimides or systems that generate the halogenating species in situ. rsc.orgresearchgate.net Using simple, inert halide salts like potassium bromide in combination with clean oxidants such as hydrogen peroxide or oxygen represents a highly attractive green strategy. rsc.org A patented method for synthesizing 3,5-dibromo-4-aminopyridine utilizes pyridine with HBr and hydrogen peroxide, indicating a move toward more environmentally friendly oxidative halogenation. google.com

Alternative Energy Sources : Microwave-assisted and ultrasonic-assisted syntheses are becoming more common for preparing pyridine derivatives. nih.govmdpi.com These techniques can significantly reduce reaction times, improve energy efficiency, and often lead to higher yields with fewer byproducts. mdpi.com

Greener Solvents and Catalysts : The replacement of volatile organic solvents with more benign alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, is a major goal. nih.govmdpi.com The development of reusable, non-toxic catalysts is also a priority. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions and is a promising future direction. mdpi.com

Expansion of Applications in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. mdpi.commdpi.com Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. mostwiedzy.pl Consequently, this compound is a highly promising scaffold for drug discovery. Future research will focus on using this compound as a starting point to generate libraries of novel, complex molecules for biological screening. nbinno.com The ability to selectively functionalize the C3 and C5 positions allows for the systematic exploration of a molecule's structure-activity relationship. Trifluoromethyl-substituted pyridine derivatives, for example, have been synthesized and investigated as potential anticancer agents. nih.gov

In materials science, fluorinated organic compounds are valued for their unique electronic properties, thermal stability, and chemical resistance. nbinno.comsemanticscholar.orgnih.gov These attributes make them suitable for applications in high-performance polymers and organic electronics, such as organic light-emitting diodes (OLEDs). nbinno.comrsc.org The pyridine ring in this compound can be incorporated into larger conjugated systems to create materials with tailored electronic and optical properties. rsc.org The high reactivity of perfluoropyridine towards nucleophilic aromatic substitution has demonstrated its utility in creating complex fluorinated polymers and networks. nih.govresearchgate.net By analogy, the bromine atoms on this compound serve as versatile handles for polymerization and modification reactions, opening avenues for the creation of new functional materials.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. research-nexus.net Future research will increasingly rely on computational modeling to accelerate the development of new synthetic methods and materials.

Advanced computational approaches can be employed to:

Predict Regioselectivity : By modeling reaction pathways and calculating the activation energies for reactions at different positions on the pyridine ring, researchers can predict the most likely outcome of a reaction. nih.gov This can help in designing experiments and choosing the right reagents and conditions to achieve the desired regioselectivity, for example, in halogenation or metalation reactions. nih.govnih.gov

Elucidate Reaction Mechanisms : Computational studies can provide detailed insights into the step-by-step mechanism of a reaction, such as identifying intermediates and transition states. nih.gov For instance, DFT studies have been used to show that C-halogen bond formation on pyridines can occur via an SNAr pathway and that phosphine (B1218219) elimination is the rate-determining step in certain phosphine-mediated halogenations. nih.govresearchgate.net

Design Novel Molecules : Computational modeling allows for the in silico design of new derivatives of this compound with specific desired properties. By calculating electronic properties (like HOMO/LUMO energy levels) and physical properties, scientists can screen potential candidates for applications in drug discovery or materials science before committing to their synthesis in the laboratory. rsc.orgresearch-nexus.net This approach saves significant time and resources.

常见问题

Q. What are the common synthetic routes for preparing 3,5-Dibromo-2-fluoropyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of pyridine precursors. For example:

- Bromination : Direct bromination of 2-fluoropyridine derivatives using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Fluorination : Fluorine introduction via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Key Data : Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to minimize di-brominated byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., coupling constants for fluorine-bromine interactions). For example, aromatic protons near bromine show downfield shifts (~δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.89) .

- Melting Point Analysis : Compare observed values (204–210°C) to literature to assess purity .

- Table :

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 8.7 ppm (aromatic H) | |

| Melting Point | 204–210°C | |

| HRMS | m/z 252.89 ([M+H]⁺) |

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL/SHELXS programs for refinement . Heavy atoms (Br, F) enhance electron density maps, clarifying bond lengths/angles.

- Challenges : Bromine’s high electron density may obscure lighter atoms (e.g., C-F bonds). Mitigate by collecting high-resolution data (<1.0 Å) and applying anisotropic displacement parameters .

- Case Study : A derivative with Br at C3/C5 and F at C2 showed C-Br bond lengths of 1.89–1.91 Å, confirming regioselectivity .

Q. What strategies mitigate competing side reactions during halogenation of this compound precursors?

- Methodological Answer :

- Temperature Control : Maintain <25°C during bromination to avoid over-halogenation .

- Protecting Groups : Use TMS (trimethylsilyl) or MOM (methoxymethyl) groups to block reactive sites .

- Byproduct Analysis : Monitor via LC-MS; common byproducts include di-brominated isomers (e.g., 2,5-dibromo derivatives), separable via gradient elution in HPLC .

Q. How is this compound utilized in medicinal chemistry for developing kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : Introduce pharmacophores (e.g., cyano, amino groups) at C2/C6 via Suzuki-Miyaura couplings .

- SAR Studies : Fluorine at C2 enhances metabolic stability; bromine at C3/C5 improves hydrophobic interactions with kinase ATP-binding pockets .

- Case Study : A derivative with 3,5-Br and 2-F substitutions showed IC₅₀ = 12 nM against EGFR mutants in enzymatic assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How should researchers validate purity?

- Analysis :

- Literature reports melting points ranging from 204–210°C vs. 198–202°C in some commercial sources.

- Resolution : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities. Cross-validate with ¹H NMR integration (e.g., <2% solvent peaks) .

Application in Material Science

Q. What role does this compound play in synthesizing fluorinated polymers for electronic devices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。